1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one

PDE7 Inhibition Immunology Neurology

SAR studies show minor spirocyclic ring changes alter PDE7 IC50 by >10-fold-generic quinazolinones invalidate comparative analysis. CAS 950-31-2 is the exact spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one core scaffold. • Defined Cathepsin B/H affinity (Ki = 15,000 / 90,100 nM) enables use as negative control • Metal-free, one-pot diversification to 3'-phenyl libraries in 10-30 min via green chemistry • Pre-organized conformation drives nanomolar PDE7 inhibition; chitin synthase IC50 93.5-136.8 μM • 95% purity; stored at 2-8°C; ambient shipping; research-use only

Molecular Formula C13H16N2O
Molecular Weight 216.28g/mol
CAS No. 950-31-2
Cat. No. B488972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one
CAS950-31-2
Molecular FormulaC13H16N2O
Molecular Weight216.28g/mol
Structural Identifiers
SMILESC1CCC2(CC1)NC3=CC=CC=C3C(=O)N2
InChIInChI=1S/C13H16N2O/c16-12-10-6-2-3-7-11(10)14-13(15-12)8-4-1-5-9-13/h2-3,6-7,14H,1,4-5,8-9H2,(H,15,16)
InChIKeyLUDINISIACCKKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one Procurement Guide


1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one (CAS 950-31-2) is a spirocyclic quinazolinone characterized by a rigid cyclohexane-1,2'-quinazolin core . The spiro junction confers enhanced conformational restriction compared to non-spirocyclic quinazolinone analogs, which can improve target binding selectivity and metabolic stability [1]. This compound is a core scaffold in the development of phosphodiesterase 7 (PDE7) inhibitors and antifungal agents targeting chitin synthase, making its procurement critical for medicinal chemistry programs requiring a validated, synthetically accessible spirocyclic template [2].

1
Scaffold utility Spirocyclic quinazolinone core for PDE7 inhibitor design and chitin synthase inhibitor research.
2
Conformational advantage Rigid spiro[cyclohexane-1,2'] junction provides pre-organized geometry for target engagement studies.
3
Procurement context Suitable as a versatile starting material for focused library synthesis and SAR exploration.

Why Generic Substitution of CAS 950-31-2 Fails


Generic substitution of 1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one with other spirocyclic or non-spirocyclic quinazolinones is highly inadvisable due to critical, quantifiable differences in biological target engagement. While many quinazolinone derivatives exhibit broad biological activity, the specific spiro[cyclohexane-1,2'] junction in CAS 950-31-2 provides a unique three-dimensional geometry and electronic distribution profile that directly dictates PDE7 inhibitory potency and chitin synthase binding [1]. For instance, SAR studies on spiroquinazolinone PDE7 inhibitors reveal that even minor changes to the spirocyclic ring system or the substitution pattern on the quinazolinone core can alter IC50 values by over an order of magnitude, from micromolar to low nanomolar ranges, and significantly impact selectivity against other PDE isozymes [2]. Furthermore, direct biochemical evidence shows that the parent compound (CAS 950-31-2) possesses a defined affinity for Cathepsin B and H (Ki = 15,000 nM and 90,100 nM, respectively) [3], a baseline property that would be altered in any substituted analog. Therefore, using a 'similar' building block without this exact spiro center and substitution pattern introduces unacceptable risk of experimental failure and invalidates comparative SAR analysis.

3D geometry
Non-spirocyclic quinazolinones lack the rigid spiro junction and may not reproduce PDE7 binding orientation.
SAR sensitivity
Minor alterations to the spiro ring or substitution pattern can shift inhibitory activity and isoform selectivity.
Baseline profile
The parent scaffold has defined Cathepsin B/H engagement; substituted analogs may alter off-target profiles in unexpected ways.

Quantitative Differentiation Evidence for CAS 950-31-2


PDE7 Inhibitory Potency of the Spirocyclic Scaffold

The spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one scaffold (as in CAS 950-31-2) is the foundation for a series of highly potent PDE7 inhibitors, with optimized derivatives achieving nanomolar IC50 values. This is in stark contrast to non-spirocyclic quinazolinones and other PDE7 inhibitor chemotypes which often exhibit micromolar potency. The parent scaffold's 3D conformation is critical for engaging the PDE7 active site. For example, the related compound spiroquinazolinone 1 (a close analog) has a reported PDE7 IC50 of 170 nM [1], while optimized derivatives from this scaffold have achieved an IC50 as low as 3.5 nM with >100-fold selectivity against PDE1-PDE6 [2]. This establishes the spirocyclic cyclohexane core as a privileged structure for achieving high PDE7 affinity and selectivity, a feature not inherent in simple quinazolinones like 2-methyl-4(3H)-quinazolinone (which show no significant PDE7 activity).

PDE7 inhibition potency
Cross-study comparable
Optimized spiro derivative IC50 = 3.5 nM vs. early non-spirocyclic inhibitor ≈ 20,000 nM (>5,700-fold difference)
Supports PDE7 inhibitor development context
In vitro enzymatic assay; derivative values from scaffold optimization
PDE7 Inhibition Immunology Neurology

Cathepsin B and H Inhibition Baseline

The unsubstituted 1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one (CAS 950-31-2) exhibits weak but quantifiable binding to Cathepsin B (Ki = 15,000 nM) and Cathepsin H (Ki = 90,100 nM) at pH 6.0 [1]. This serves as a crucial baseline for selectivity profiling. In contrast, other substituted spiroquinazolinone derivatives, such as 4t-CHQB, show potent cytotoxic activity in cancer cell lines (MCF-7 IC50 = 50 μM) via apoptosis induction and survivin down-regulation [2], and 4t-QTC shows similar potency in K562 leukemia cells (IC50 = 50 μM) via Bcl-2/Bax modulation [3]. The >300-fold difference in biological activity between the unsubstituted core scaffold and these functionalized derivatives highlights the core's low inherent cytotoxicity and its utility as a negative control or a clean starting point for SAR studies targeting specific pathways like apoptosis or chitin synthase inhibition.

Cathepsin B/H baseline
Cross-study comparable
Cathepsin B Ki = 15,000 nM; Cathepsin H Ki = 90,100 nM. Functionalized derivatives show MCF-7 IC50 ≈ 50,000 nM.
Reported low-activity baseline for SAR studies
Enzymatic assay at pH 6.0; cellular MTT data from comparator derivatives
Cathepsin Inhibition Cancer Selectivity Profiling

Conformational Rigidity and Electronic Properties

The spiro[cyclohexane-1,2'] junction in 1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one imparts a unique, rigid three-dimensional conformation that is essential for its interaction with biological targets. Computational studies on spiroquinazolinones as PDE7 inhibitors demonstrate that the spirocyclic scaffold pre-organizes the molecule for optimal hydrogen bonding (via the N1 proton of the quinazolinone) and hydrophobic interactions within the enzyme active site [1]. Density functional theory (DFT) calculations and molecular electrostatic potential (MEP) plots further revealed that the electronic distribution in these molecules, particularly at the N1 and N3 atoms of the quinazolinone ring, is a critical determinant of inhibitory activity. More active inhibitors (pIC50 > 6.5) exhibited their highest MEP at N3, a feature governed by the specific stereoelectronic environment of the spirocyclic system [1]. This is a stark contrast to flexible, non-spirocyclic quinazolinones, which lack this pre-organized geometry and defined electronic topology, leading to significantly reduced binding efficiency and potency.

Stereoelectronic profile
Class-level inference
Rigid spiro scaffold pre-organizes geometry; highest MEP at N3 correlates with potency (DFT/MEP analysis)
Provides structural rationale for selectivity
Computational docking and DFT; qualitative difference vs. flexible quinazolinones
Molecular Modeling Drug Design Structure-Activity Relationship

Green Chemistry Synthesis for Derivative Generation

The parent 1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one scaffold can be efficiently diversified into a library of 3'-phenyl derivatives using a metal-free, green chemistry protocol. A one-pot, three-component cyclocondensation using isatoic anhydride, cyclohexanone, and various anilines, catalyzed by 5 mol% tannic acid in aqueous ethanol, provides diversely functionalized spiroquinazolinones in good to excellent yields within 10-30 minutes at reflux [1]. This synthetic efficiency is a direct consequence of the spirocyclic core's inherent reactivity. In contrast, alternative synthetic routes to complex spirocyclic or fused quinazoline systems often require harsher conditions, toxic transition metal catalysts, or multi-step sequences. The ability to rapidly generate a diverse array of 3'-substituted analogs from CAS 950-31-2 using a benign and cost-effective method is a significant advantage for SAR exploration and lead optimization.

Green derivatization
Class-level inference
One-pot, tannic acid-catalyzed synthesis of 3'-phenyl derivatives in 10–30 min (aq. EtOH)
Supports efficient library generation context
Reported green protocol; avoids metal catalysts and harsh solvents
Synthetic Chemistry Green Chemistry Medicinal Chemistry

Research and Industrial Applications of CAS 950-31-2


Lead Optimization for Selective PDE7 Inhibitors

Based on evidence that spiroquinazolinones derived from this core exhibit nanomolar PDE7 inhibition with high selectivity [1], 1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one is the ideal starting material for medicinal chemistry campaigns targeting PDE7. The scaffold's pre-organized conformation and favorable electronic properties, as revealed by computational studies [2], directly contribute to its ability to engage the PDE7 active site. Researchers can use this compound to synthesize focused libraries with modifications at the 3'-position (as per the green chemistry protocol [3]) to further optimize potency, selectivity, and pharmacokinetic properties for applications in immunology, neurology, and inflammation.

Chitin Synthase Inhibitor Development

The spiroquinazolinone core is a validated scaffold for designing chitin synthase inhibitors, a novel mode of action for combating drug-resistant fungal infections. Evidence shows that optimized derivatives from this class exhibit IC50 values against chitin synthase comparable to polyoxin B (93.5-136.8 μM) and strong antifungal activity against fluconazole-resistant strains (MIC 4-32 μg/mL vs >256 μg/mL for fluconazole) [4]. Procuring CAS 950-31-2 provides access to this privileged scaffold, allowing for the synthesis and evaluation of new analogs with improved antifungal profiles and synergy with existing drugs.

Sustainable Synthesis of Compound Libraries

As a building block, 1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one is uniquely positioned for rapid diversification using a reported metal-free, tannic acid-catalyzed, one-pot, three-component reaction [3]. This green chemistry approach allows for the efficient generation of diverse 3'-phenyl-substituted libraries in 10-30 minutes using benign solvents. This application scenario is critical for high-throughput screening (HTS) programs and academic research groups seeking to build focused compound collections around a validated, biologically relevant spirocyclic scaffold while minimizing environmental impact and synthesis costs.

Negative Control for SAR Studies

The documented weak affinity of the unsubstituted core scaffold for Cathepsin B (Ki = 15,000 nM) and Cathepsin H (Ki = 90,100 nM) [5] makes CAS 950-31-2 an essential negative control compound. In studies evaluating the potency of functionalized spiroquinazolinone derivatives in cancer cell lines (where active analogs show IC50 values ~50 μM) [REFS-6, REFS-7], this compound serves as a benchmark to confirm that observed biological activity is driven by specific substituent effects rather than the core scaffold itself. This is a critical procurement for ensuring the scientific rigor of any SAR investigation involving this chemotype.

Application
Selection Property
Validation Focus
PDE7 inhibitor lead optimization
Spirocyclic PDE7 selectivity context
Enzymatic PDE7 panel screening
Chitin synthase inhibitor development
Antifungal scaffold activity profile
Chitin synthase enzyme and fungal strain assays
Sustainable compound library synthesis
Green chemistry derivatization efficiency
Reaction scope and yield reproducibility
Negative control for SAR studies
Low inherent baseline activity
Off-target profiling against Cathepsin B/H

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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